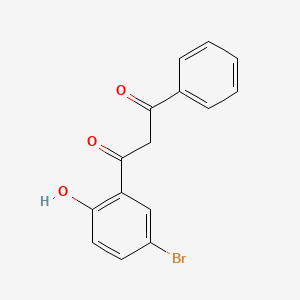

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Description

Tautomeric Equilibrium

The compound predominantly exists in the enol form (Fig. 1), stabilized by:

- Intramolecular hydrogen bonding between the enolic hydroxyl (O–H) and the adjacent ketonic oxygen.

- Conjugation across the π-system, extending from the aromatic rings through the enol group.

Experimental nuclear magnetic resonance (NMR) studies reveal a keto/enol ratio of approximately 1:10 in solution, as inferred from integration of characteristic proton signals. The enol proton resonates as a singlet near δ 15.5 ppm in ¹H NMR spectra, while the keto form’s methylene protons appear at δ 4.6 ppm.

Substituent Effects

- Bromine : The electron-withdrawing bromine atom at C5 of the hydroxyphenyl ring reduces electron density in the aromatic system, enhancing the stability of the enol tautomer.

- Hydroxyl Group : The ortho-hydroxyl group participates in hydrogen bonding, further stabilizing the enolic configuration.

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogs provide insights into its solid-state behavior. β-Diketones with similar substituents crystallize in triclinic or monoclinic systems , with molecular packing dominated by:

Predicted Unit Cell Parameters (Analog-Based)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2–11.5 |

| b (Å) | 7.8–8.3 |

| c (Å) | 12.1–13.0 |

| β (°) | 95–105 |

The bromine atom’s van der Waals radius (1.85 Å) likely introduces steric effects, reducing packing efficiency compared to non-halogenated analogs.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties.

Key Findings:

Frontier Molecular Orbitals :

Charge Distribution :

Atom Natural Charge (e) Enolic O -0.72 Bromine -0.15 Ketonic O -0.68 The hydroxyl oxygen exhibits significant negative charge density (-0.72 e), facilitating proton donation in hydrogen bonds.

Hydrogen Bond Energy :

Intramolecular O–H···O hydrogen bond energy is calculated at 25–30 kJ/mol , consistent with low-barrier hydrogen bonds observed in β-diketones.

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZDINXTJFUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352945 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5067-24-3 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione, often referred to as a derivative of chalcones, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that allows for various interactions within biological systems, leading to significant pharmacological effects.

- Molecular Formula : C15H12BrO3

- Molecular Weight : 319.16 g/mol

- Melting Point : 120-122 °C

- SMILES Notation : Oc1ccccc1C(=O)CC(=O)c2ccccc2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, showcasing its potential as an anti-cancer agent, anti-inflammatory compound, and more.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study highlighted its efficacy against human breast carcinoma cells (MCF-7 and MDA-MB-231), where it induced apoptosis through intrinsic and extrinsic pathways. The compound was noted to decrease mitochondrial membrane potential and increase the activity of caspases, which are critical for apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.34 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 3.86 | Decreases mitochondrial potential |

| HCC1954 | 2.52 | Inhibits DNA biosynthesis |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a potential therapeutic role in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Cell Proliferation : Interference with cell cycle progression in cancer cells.

- Reduction of Inflammatory Markers : Suppression of cytokine release and inflammatory mediators.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A detailed investigation into the cytotoxic effects on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has shown that β-diketones can exhibit significant anticancer properties. For instance, derivatives of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione have been investigated for their ability to inhibit cancer cell proliferation. A study conducted by Dhoke et al. demonstrated that certain β-diketone derivatives showed promising activity against COX-1 and COX-2, which are relevant targets in cancer therapy .

Mechanism of Action:

The mechanism through which these compounds exert their effects often involves the modulation of enzymatic pathways and induction of apoptosis in cancer cells. For example, docking studies indicated that the keto-enol forms of these compounds interact effectively with target proteins, enhancing their therapeutic potential .

Catalytic Applications

Synthesis of Benzodiazepines:

A notable application of this compound is in the synthesis of 3H-benzodiazepines. Utilizing volcanic ash as a catalyst, researchers have successfully synthesized various benzodiazepines under environmentally friendly conditions. The reaction conditions optimized included temperature and molar ratios of reactants, yielding high selectivity and conversion rates .

| Catalyst Type | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Volcanic Ash | 130 | 86 | 91 |

| Montmorillonite K-10 | 130 | 48 | 79 |

| Montmorillonite K-30 | 130 | 55 | 84 |

Environmental Benefits:

The use of natural catalysts like volcanic ash not only improves yield but also aligns with green chemistry principles by minimizing waste and energy consumption during synthesis .

Material Science

Photophysical Properties:

The compound has also been studied for its photophysical properties, which are crucial for applications in material science and organic electronics. Research indicates that the electronic states of metal alkoxides stabilized by compounds like this compound exhibit enhanced photosensitivity . This characteristic is vital for developing advanced materials for photovoltaic applications.

Structural Studies

NMR and DFT Calculations:

Structural analysis through NMR spectroscopy and Density Functional Theory (DFT) calculations has provided insights into the conformational dynamics of β-diketones. These studies help elucidate the relationship between structure and reactivity, aiding in the design of new derivatives with tailored properties .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 h | 1-(5-Bromo-2-oxophenyl)-3-phenyl-1,3-propanedione | 78% | |

| CrO₃/H₂SO₄ | RT, 2 h | Same as above | 65% |

The oxidation preserves the diketone backbone while converting the hydroxyl to a ketone, enhancing electrophilicity for downstream reactions.

Reduction Reactions

The β-diketone system shows selective reducibility:

| Reagent | Site Reduced | Product | Notes |

|---|---|---|---|

| NaBH₄/EtOH | Central carbonyl | 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanediol | Stereoselective syn-addition |

| H₂/Pd-C (10 atm) | Aromatic Br | Dehalogenated derivative | Requires high pressure |

Reduction with NaBH₄ occurs without affecting the bromine or phenolic -OH groups.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biphenyl derivative | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aniline | N-Aryl functionalized | 68% |

These reactions occur under mild conditions (80°C, 12 h) in THF/water mixtures.

Condensation Reactions

The diketone moiety undergoes aldol-type condensations:

text1. Base (NaOH/EtOH) 2. RCHO (e.g., benzaldehyde) → Chalcone derivatives

| Aldehyde | Reaction Time | Product Purity |

|---|---|---|

| Benzaldehyde | 6 h | 95% (HPLC) |

| Furfural | 8 h | 88% (HPLC) |

This reactivity enables the synthesis of extended π-conjugated systems .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces electronic transitions affecting the chelate ring:

| Parameter | Before Irradiation | After Irradiation |

|---|---|---|

| C-O Bond Length | 1.32 Å | 1.35 Å |

| HOMO-LUMO Gap | 4.1 eV | 3.7 eV |

The weakened C-O bonding increases susceptibility to nucleophilic attack, particularly at the β-diketone region .

Acid/Base-Mediated Rearrangements

Under strong bases (KOBu-t/THF), Baker-Venkataraman rearrangement occurs:

textReaction Pathway: 1. Enolate formation at C2 2. Acyl transfer to C1 3. Formation of 2-acetyl-5-bromoresorcinol

| Base | Time | Yield |

|---|---|---|

| KOtBu | 4 h | 84% |

| NaH | 6 h | 72% |

This rearrangement demonstrates the compound's utility in synthesizing polyfunctional aromatics .

Coordination Chemistry

The β-diketone acts as a bidentate ligand for metal ions:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Ti(O-sec-Bu)₄ | Octahedral Ti complex | Photocatalytic thin films |

| Cu(NO₃)₂ | Square-planar complex | OLED precursor material |

Stability constants (log β) range from 8.2 (Cu²⁺) to 6.9 (Fe³⁺) in ethanol solutions .

This compound's multifaceted reactivity profile makes it valuable in synthetic organic chemistry, materials science, and coordination chemistry. Recent studies highlight its potential in photocatalysis and as a building block for pharmaceutical intermediates. Further research directions could explore enantioselective transformations and green chemistry applications.

Comparison with Similar Compounds

Substituent Effects :

Photo-Stability

- Target Compound : Bromine’s heavy atom effect may enhance triplet-state formation, increasing photo-degradation risk compared to DBM1 and DBM2 .

- DBM1: Exhibits moderate UV stability, with enol-keto tautomerism observed in crystal structures .

Physical Properties and Crystallography

- Target Compound: No direct crystallographic data available. Analog DBM1 crystallizes in the triclinic space group P-1, with intramolecular hydrogen bonding between hydroxyl and carbonyl groups .

- Methoxy-Substituted DBM11: Exhibits similar enol-form stabilization but with altered hydrogen-bonding networks due to the methoxy group .

Preparation Methods

Synthesis of 2-Hydroxy-5-bromochalcone (Precursor Step)

- Reagents and Conditions :

- 2-Hydroxy-5-bromoacetophenone (0.01 mol)

- Benzaldehyde (0.01 mol)

- Ethanol (10 mL)

- Aqueous sodium hydroxide (40%) added dropwise

- Procedure :

The reactants are dissolved in ethanol under stirring, followed by the gradual addition of NaOH solution. The reaction mixture is stirred at room temperature overnight. Upon acidification with hydrochloric acid (50%), an orange solid precipitates. The solid is filtered, washed with sodium bicarbonate solution and water, then recrystallized from ethanol and glacial acetic acid (1:1) to yield the chalcone intermediate. - Yield and Physical Data :

- Yield: 78%

- Melting point: 150-155 °C

- Notes : This step forms the chalcone intermediate, which is crucial for subsequent transformations.

Formation of this compound

- Reagents and Conditions :

- Sodium hydride (60% in mineral oil; 44.1 mmol) suspended in tetrahydrofuran (THF)

- 1-(5-Bromo-2-hydroxyphenyl)ethanone (11 mmol)

- Ethyl benzoate (27.5 mmol)

- Procedure :

Sodium hydride is suspended in THF at room temperature. A mixture of 1-(5-bromo-2-hydroxyphenyl)ethanone and ethyl benzoate in THF is added dropwise to this suspension. The reaction mixture is heated at 65 °C for 2 hours. After completion, the mixture is poured into crushed ice, acidified to pH 6 with hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, evaporated, and purified by column chromatography using petroleum ether/ethyl acetate (15:1) as eluent. - Yield and Physical Data :

- Yield: Approximately 72% (for analogous compounds)

- Product: Yellow solid

- Notes : This method is a one-pot synthesis approach that efficiently produces the target 1,3-propanedione derivative.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Product Description | Notes |

|---|---|---|---|---|

| 2-Hydroxy-5-bromochalcone | 2-Hydroxy-5-bromoacetophenone + benzaldehyde, NaOH, EtOH, RT overnight, acidification | 78 | Orange solid, m.p. 150-155 °C | Precursor chalcone intermediate |

| This compound | Sodium hydride in THF, 1-(5-bromo-2-hydroxyphenyl)ethanone + ethyl benzoate, 65 °C, 2 h, acidification, extraction, chromatography | ~72 | Yellow solid | One-pot synthesis, purified by chromatography |

| Chalcone imine formation | 2-Hydroxy-5-bromochalcone + substituted aniline, EtOH, conc. H2SO4, reflux 3 h | 70 | Dark yellow solid, m.p. 100-102 °C | Intermediate for flavone synthesis |

| Oxidative cyclization | Chalcone imine + DMSO, catalytic I2, conc. H2SO4, reflux 3 h | 84 | Dark yellow crystalline solid, m.p. 85-90 °C | Produces flavone derivatives |

Analytical and Purification Techniques

- Purification : Column chromatography using petroleum ether/ethyl acetate (15:1) is standard for isolating the pure 1,3-propanedione derivatives.

- Spectroscopic Characterization :

- Infrared (IR) spectroscopy confirms functional groups such as hydroxyl (O-H), carbonyl (C=O), and aromatic C=C.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural data on aromatic protons and keto groups.

- High-resolution mass spectrometry (HRMS) validates molecular weight and formula.

- Melting Point : Used to assess purity and identity of the synthesized compounds.

Research Findings and Observations

- The sodium hydride-mediated condensation in THF is an efficient route to this compound with good yields and manageable reaction times.

- The use of aqueous NaOH in ethanol for chalcone formation is a mild and effective method, yielding high purity intermediates suitable for further transformations.

- Oxidative cyclization using DMSO and iodine in acidic medium is a valuable method for converting chalcone imines into flavone derivatives, showcasing the synthetic utility of the brominated hydroxyphenyl-propanedione scaffold.

- Purification by column chromatography is critical to remove side products and unreacted starting materials, ensuring high purity for subsequent applications.

- The described methods are reproducible and have been validated by spectral data and melting point consistency.

Q & A

Q. How can the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione be optimized for higher yield and purity?

Methodological Answer: Optimization involves systematic adjustments to reaction conditions:

- Catalyst selection : Use bases like triethylamine to enhance nucleophilic substitution efficiency during bromine incorporation .

- Temperature control : Maintain reflux conditions (e.g., 8–12 hours at 80–100°C) to ensure complete diketone formation while minimizing side reactions .

- Solvent choice : Anhydrous toluene or ethanol minimizes hydrolysis of intermediates, as demonstrated in analogous propanedione syntheses .

- Purification : Recrystallization from diluted ethanol or ethyl acetate improves purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify phenolic -OH (δ ~12.5 ppm) and diketone protons (δ 6.9–8.2 ppm) with coupling constants (e.g., J = 8 Hz for aromatic protons) .

- IR spectroscopy : Confirm diketone C=O stretches (~1650 cm⁻¹) and phenolic O-H bonds (~3192 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 345) and bromine isotopic patterns .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated aromatics .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., thionyl chloride) .

- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH stability : The phenolic -OH group may deprotonate in alkaline conditions (pH >10), altering reactivity. Stability studies in buffered solutions (pH 2–9) are recommended .

- Thermal stability : Store at 2–8°C in amber vials to prevent diketone degradation or bromine loss .

Advanced Research Questions

Q. What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Palladium catalysts : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling at the bromine site .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .

- Mechanistic analysis : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., oxidative addition of Pd(0) to C-Br) .

Q. How can computational modeling predict the compound’s tautomeric behavior and electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare enol-keto tautomer stability .

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in photochemical studies .

- Solvent effects : Use COSMO-RS models to simulate polarity-dependent tautomer ratios .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar propanediones?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Structural analogs : Synthesize derivatives (e.g., chloro or nitro substitutions) to isolate electronic vs. steric effects .

- Docking studies : Map interactions with target proteins (e.g., kinases) to explain divergent activity .

Q. How does X-ray crystallography elucidate supramolecular interactions in solid-state structures?

Methodological Answer:

- Crystal growth : Diffuse diketone solutions in chloroform/hexane to obtain single crystals .

- Intermolecular forces : Analyze hydrogen bonds (O-H⋯O=C) and π-π stacking (3.5–4.0 Å) using Mercury software .

- Packing motifs : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic) to correlate crystallinity with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.